molecular formula C15H25N5O6 B1253188 2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium

2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium

Cat. No. B1253188
M. Wt: 371.39 g/mol
InChI Key: BXXJNZSQQQFAIZ-IINAIABHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysidine zwitterion is a zwitterion obtained by transfer of a proton from the carboxy group to the cytidine ring of lysidine. Nucleoside used in tRNA Ile2 at position 34. Ensures the tRNA only charges Ile and not Met.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Baiazitov et al. (2017) detailed a method for preparing 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amines, illustrating the chemical versatility of similar compounds in synthetic chemistry (Baiazitov et al., 2017).

2. Biological Activity

  • Petrie et al. (1985) synthesized several pyrazolo[3,4-d]pyrimidine ribonucleosides, including compounds similar to the one , and tested them for biological activity, revealing potential applications in biology and medicine (Petrie et al., 1985).

3. Methodological Development in Organic Synthesis

  • Nilsson and Overman (2006) developed methods for synthesizing 2-imino-5-carboxy-3,4-dihydropyrimidines, contributing to the advancement of organic synthesis techniques (Nilsson & Overman, 2006).

4. Applications in Nucleoside Synthesis

  • Sund and Kronberg (2008) explored the ring-opening of related compounds, providing insights into the synthesis of nucleoside derivatives, which are crucial in various biological processes (Sund & Kronberg, 2008).

5. Antibacterial and Antiviral Potential

  • Srivastava et al. (1975) synthesized and tested derivatives of 5-amino-1-(beta-D-ribofuranosyl)imidazole-4-carboxamide for antibacterial and antiviral activity, highlighting the compound's relevance in pharmacological research (Srivastava et al., 1975).

6. Enzymatic Activity Inhibition

  • Shaw et al. (1979) investigated derivatives of N-(5-Amino-1-β-D-ribofuranosyl-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) for their inhibitory effects on specific enzymes, indicating potential applications in studying enzyme activities (Shaw et al., 1979).

properties

Product Name

2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium

Molecular Formula

C15H25N5O6

Molecular Weight

371.39 g/mol

IUPAC Name

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-1-ium-2-yl]amino]hexanoate

InChI

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H3,17,18,19,24,25)/t8-,9+,11+,12+,13+/m0/s1

InChI Key

BXXJNZSQQQFAIZ-IINAIABHSA-N

Isomeric SMILES

C1=C[N+](=C(N=C1N)NCCCC[C@@H](C(=O)[O-])N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=C[N+](=C(N=C1N)NCCCCC(C(=O)[O-])N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium
Reactant of Route 2
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium
Reactant of Route 3
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium
Reactant of Route 4
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium
Reactant of Route 5
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium
Reactant of Route 6
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.